![molecular formula C13H18N2O3 B2907463 1-(1-(Cyclopentanecarbonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1904072-06-5](/img/structure/B2907463.png)
1-(1-(Cyclopentanecarbonyl)azetidin-3-yl)pyrrolidine-2,5-dione
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Description
The compound “1-(1-(Cyclopentanecarbonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature .
Synthesis Analysis
The synthesis of pyrrolidine derivatives is based on two main strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The non-H atoms are nearly coplanar, with a maximum deviation .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives have been used to efficiently explore the pharmacophore space due to sp3-hybridization . The introduction of heteroatomic fragments in these molecules is a common choice, considering that they are useful tools for modifying physicochemical parameters .Physical And Chemical Properties Analysis
Pyrrolidine derivatives comply with Lipinski and Veber rules, as they possess fewer than 5 HBD, fewer than 10 HBA, MW below 500 Da, log p value < 5, NBR fewer than 10 and PSA value lower than 140 Å .Mechanism of Action
Mode of Action
The inherent rigidity of spirocyclic compounds, a category to which this compound belongs, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target . This suggests that the compound may interact with its targets in a specific and efficient manner.
Biochemical Pathways
Compounds with similar structures have been found to exhibit diversified biological and pharmacological activity , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds have shown a variety of activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its chemical environment.
Future Directions
The future directions in the field of pyrrolidine derivatives involve the design of new compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
properties
IUPAC Name |
1-[1-(cyclopentanecarbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-11-5-6-12(17)15(11)10-7-14(8-10)13(18)9-3-1-2-4-9/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIKZFAECRVFAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Cyclopentanecarbonyl)azetidin-3-yl)pyrrolidine-2,5-dione |
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